6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid is a chemical compound with the CAS Number: 2248272-95-7 . It has a molecular weight of 162.14 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Synthesis and Pharmacological Applications
6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives have been extensively studied in the context of synthesis and pharmacological applications. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist, has been developed using the Corey-Link methodology. This compound exhibits anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). Additionally, the thermal conversions of 6,6-difluorobicyclo[3.1.0]hex-2-enes to fluorobenzenes have been explored, revealing different mechanisms of reaction based on kinetic studies (Dolbier et al., 1992).
Chemical and Structural Analysis
The compound's unique structural properties have been the focus of several studies. For instance, diflunisal–hexane forms a monoclinic crystal lattice with channels parallel to the twofold screw axes along the b direction, indicating a complex molecular structure (Hansen, Perlovich, & Bauer-Brandl, 2001). Moreover, constrained cycloalkyl analogues of glutamic acid, like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, have been synthesized and analyzed for their biochemical applications (Krysiak et al., 2010).
Biological Activities and Applications
The biological activities and potential applications of derivatives of this compound have been a significant area of research. Compounds like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been studied as metabotropic glutamate receptor 2 (mGluR2) antagonists, showcasing their potential in neuropharmacology (Yasuhara et al., 2006).
Safety and Hazards
The safety information for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
It has been incorporated into analogs of maraviroc, an anti-hiv drug . Maraviroc works by binding to the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells . Therefore, it’s possible that this compound may interact with similar targets.
Mode of Action
As a component of Maraviroc analogs, it may contribute to the overall efficacy of the drug by enhancing binding affinity or selectivity to the CCR5 co-receptor .
Biochemical Pathways
Given its association with Maraviroc, it might be involved in the HIV life cycle, particularly the viral entry process .
Result of Action
As part of Maraviroc analogs, it may contribute to the prevention of HIV entry into immune cells .
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLFEUAWPWVCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1C(=O)O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248272-95-7 |
Source
|
Record name | 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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